(R)-Diethyl 2-aminosuccinate hydrochloride physical properties
(R)-Diethyl 2-aminosuccinate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-Diethyl 2-aminosuccinate hydrochloride
Abstract
(R)-Diethyl 2-aminosuccinate hydrochloride is a chiral amino acid ester derivative of significant interest in synthetic organic chemistry. As a versatile building block, particularly in the synthesis of peptidomimetics and other complex chiral molecules, a thorough understanding of its physical and chemical properties is paramount for researchers, process chemists, and quality control analysts. This technical guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of (R)-Diethyl 2-aminosuccinate hydrochloride. It consolidates essential data on its chemical identity, thermal properties, chiroptical behavior, and spectroscopic signature. Furthermore, this document outlines detailed, field-proven experimental protocols for the verification of these properties, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is confirming its identity. (R)-Diethyl 2-aminosuccinate hydrochloride is the hydrochloride salt of the diethyl ester of D-aspartic acid. The presence of the chiral center at the C2 position dictates its stereospecific applications.
Table 1: Chemical Identifiers for (R)-Diethyl 2-aminosuccinate hydrochloride
| Identifier | Value | Source(s) |
| IUPAC Name | diethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |
| Synonyms | D-Aspartic acid diethyl ester hydrochloride, H-D-Asp(OEt)-OEt·HCl | [1] |
| CAS Number | 112018-26-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆ClNO₄ | [1][3] |
| Molecular Weight | 225.67 g/mol | [2] |
| 2D Structure | ![]() |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. As a hydrochloride salt, its properties are significantly influenced by ionic interactions.
Table 2: Summary of Physical Properties
| Property | Value / Description | Rationale & Commentary | Source(s) |
| Appearance | White to yellow crystalline powder or crystals. | The crystalline solid nature is typical for organic salts. Color variation can indicate the presence of trace impurities. | |
| Melting Point | 105.0 – 109.0 °C | This value is reported for the L-enantiomer. Enantiomers possess identical melting points; therefore, the (R)-isomer is expected to melt in the same range. A broad melting range can suggest impurities. | |
| Boiling Point | Decomposes upon heating. | As a salt of an amino acid ester, strong heating is expected to cause decomposition and degradation rather than a clean phase transition to a gaseous state. | N/A |
| Solubility | Soluble in water, DMSO, and chloroform. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base. It is expected to be soluble in polar protic and aprotic solvents. | [5] |
| Optical Rotation, [α]D²⁰ | Expected: -7.0° to -9.0° (c=1, H₂O) | The L-enantiomer is reported as +7.0° to +9.0°. The (R)-enantiomer, by definition, will rotate plane-polarized light equally but in the opposite direction. This is a critical parameter for confirming stereochemical identity. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a definitive experimental spectrum for this specific compound is not widely published, a predicted profile can be constructed based on its known structure. This serves as a benchmark for researchers to validate their own analytical findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ 1.25-1.35 (t, 6H, J = 7.1 Hz): Two overlapping triplets corresponding to the six protons of the two methyl groups (-OCH₂CH₃ ).
-
δ 3.10-3.30 (m, 2H): A multiplet (expected as a pair of doublets of doublets, ABX system) for the diastereotopic methylene protons adjacent to the chiral center (-CH₂-CH-).
-
δ 4.20-4.40 (m, 5H): Overlapping multiplets. This region contains the four protons of the two ethyl ester methylene groups (-OCH₂ CH₃) and the single proton at the chiral center (CH -NH₃⁺). The methine proton is coupled to the adjacent methylene protons.
-
δ 4.79 (s, D₂O): Residual solvent peak. The acidic amine protons will exchange with D₂O and will not be observed.
-
-
¹³C NMR (Predicted, 100 MHz, D₂O):
-
δ 13.5: The two methyl carbons of the ethyl esters.
-
δ 35.0: The methylene carbon (-C H₂-CH-).
-
δ 51.0: The chiral methine carbon (-C H-NH₃⁺).
-
δ 63.0-64.0: The two methylene carbons of the ethyl esters.
-
δ 170.0, 172.5: The two distinct carbonyl carbons of the ester groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, Attenuated Total Reflectance (ATR) is a common and effective technique.
-
Predicted Major IR Absorption Bands (cm⁻¹):
-
3100-2800 (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.
-
2980-2900: Aliphatic C-H stretching from the ethyl and methylene groups.
-
~1740 (strong, sharp): A very strong absorption from the C=O stretching of the two ester functional groups. This is a key diagnostic peak.
-
~1200 (strong): Strong C-O stretching vibrations associated with the ester groups.
-
~1580 & ~1500: N-H bending vibrations for the ammonium group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using electrospray ionization (ESI), one would expect to observe the molecular ion of the free base.
-
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: Expected at m/z 190.10. This corresponds to the free base (C₈H₁₅NO₄) plus a proton. The molecular weight of the hydrochloride salt is 225.67 g/mol , but the non-covalently bound HCl is typically lost in the ESI source.
-
Key Fragments: Fragmentation could occur through the loss of an ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 145, or the loss of a carbethoxy group (-COOC₂H₅, 73 Da) to give a fragment at m/z 117.
-
Experimental Workflows & Protocols
To ensure the quality and identity of (R)-Diethyl 2-aminosuccinate hydrochloride, a series of validation tests are required. The following protocols are designed to be self-validating and grounded in established analytical principles.
Caption: Workflow for the physicochemical validation of the compound.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the sample, which is a key indicator of purity.[6]
-
Causality: Pure crystalline solids exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing the melting point to depress and broaden.[6]
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours. Finely crush the sample into a powder using a mortar and pestle.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[8][9] A proper packing density is crucial for uniform heat transfer.
-
Measurement (Digital Apparatus): a. Place the loaded capillary into the heating block of the melting point apparatus.[8] b. Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range. c. Allow the apparatus to cool. For the precise measurement, set the starting temperature to ~15 °C below the approximate melting point. d. Set a slow heating ramp (1-2 °C/min) to allow the sample and thermometer to be in thermal equilibrium. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the entire sample becomes a transparent liquid.[8]
-
Validation: The recorded range (T₁-T₂) should be narrow (e.g., < 2 °C) and fall within the expected range (105-109 °C).
-
Protocol 2: Specific Rotation Measurement
Objective: To measure the angle of rotation of plane-polarized light, confirming the compound's enantiomeric identity and purity.
-
Causality: Chiral molecules interact with plane-polarized light, causing its plane to rotate. The direction and magnitude of this rotation are unique to the molecule's stereochemistry.[10]
-
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the sample. Dissolve it in a 10 mL volumetric flask using deionized water to achieve a precise concentration (c) of ~1 g/100 mL. Ensure the sample is fully dissolved and the solution is free of solid particles.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (λ = 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the same solvent (deionized water).[11] This step is critical as it subtracts any rotational contribution from the solvent or the cell itself.
-
Sample Measurement: a. Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the prepared sample solution. b. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.[12] Bubbles will scatter light and lead to erroneous readings. c. Place the cell in the polarimeter and record the observed rotation (α). Take several readings and average them to minimize random error.[13]
-
Calculation: Calculate the specific rotation using Biot's Law: [α] = α / (l × c) .
-
Validation: The calculated value should be negative and fall within the expected range of -7.0° to -9.0°.
-
Protocol 3: ATR-FTIR Spectroscopic Analysis
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
-
Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, creating a unique spectral fingerprint.
-
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Wipe it with a solvent like isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum.[14] This is a crucial step to account for absorptions from atmospheric CO₂ and water vapor, as well as the instrument itself.
-
Sample Application: Place a small amount of the powdered sample directly onto the center of the ATR crystal. A few milligrams is sufficient.[14][15]
-
Acquire Spectrum: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[16] The evanescent wave that penetrates the sample is very short, making good contact essential for a strong signal.
-
Data Analysis: Collect the spectrum (typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio). Compare the positions of the major absorption bands to the predicted values (e.g., C=O stretch at ~1740 cm⁻¹, N-H stretches at 3100-2800 cm⁻¹).
-
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and purity of the compound.
-
Storage: The compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent degradation.[2]
-
Safety:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[17] Wash hands thoroughly after handling.
-
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-Diethyl 2-aminosuccinate hydrochloride. Retrieved from [Link]
-
AKos Consulting & Solutions. (n.d.). 112018-26-5 | (R)-Diethyl 2-aminosuccinate hydrochloride 95%. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemical Bridge. (n.d.). (R)-Diethyl 2-aminosuccinate hydrochloride, 112018-26-5. Retrieved from [Link]
-
Scribd. (n.d.). Measuring Specific Rotation in Polarimetry. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
Sources
- 1. 112018-26-5 CAS Manufactory [m.chemicalbook.com]
- 2. 112018-26-5|(R)-Diethyl 2-aminosuccinate hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-Diethyl 2-aminosuccinate hydrochloride - Lead Sciences [lead-sciences.com]
- 4. (R)-Diethyl 2-aminosuccinate hydrochloride,112018-26-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. cdn.pasco.com [cdn.pasco.com]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. digicollections.net [digicollections.net]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. agilent.com [agilent.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. fishersci.com [fishersci.com]

